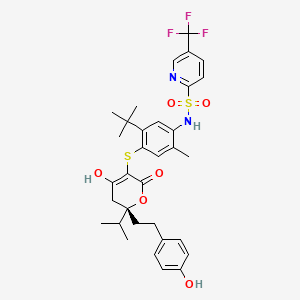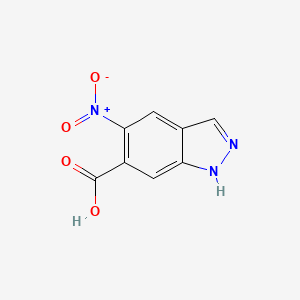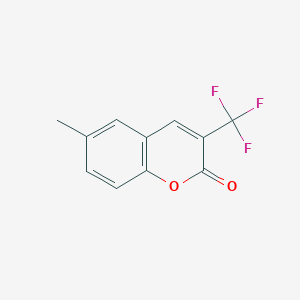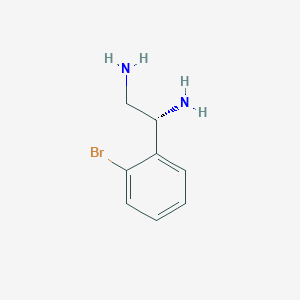
Lithium 1-(pyridin-4-yl)piperidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium 1-(pyridin-4-yl)piperidine-4-carboxylate is a chemical compound that combines lithium with a piperidine and pyridine moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both piperidine and pyridine rings in its structure makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 1-(pyridin-4-yl)piperidine-4-carboxylate typically involves the reaction of 1-(pyridin-4-yl)piperidine-4-carboxylic acid with a lithium base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions often include low temperatures to control the reactivity of the lithium base and to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade solvents and reagents, and the reaction would be carried out in large reactors with precise control over temperature and pressure. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
Lithium 1-(pyridin-4-yl)piperidine-4-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted piperidine or pyridine derivatives.
科学研究应用
Lithium 1-(pyridin-4-yl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between lithium and biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development for neurological disorders.
Industry: It can be used in the development of new materials with specific properties, such as improved conductivity or stability.
作用机制
The mechanism by which Lithium 1-(pyridin-4-yl)piperidine-4-carboxylate exerts its effects involves its interaction with various molecular targets. The lithium ion can modulate the activity of enzymes and receptors, influencing various biochemical pathways. The piperidine and pyridine moieties can interact with different proteins and nucleic acids, affecting their function and stability.
相似化合物的比较
Similar Compounds
Piperidine derivatives: Compounds like piperidine-4-carboxylic acid and its derivatives share structural similarities with Lithium 1-(pyridin-4-yl)piperidine-4-carboxylate.
Pyridine derivatives: Compounds such as pyridine-4-carboxylic acid and its derivatives are also similar in structure.
Uniqueness
What sets this compound apart is the combination of lithium with both piperidine and pyridine rings. This unique structure allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
属性
分子式 |
C11H13LiN2O2 |
|---|---|
分子量 |
212.2 g/mol |
IUPAC 名称 |
lithium;1-pyridin-4-ylpiperidine-4-carboxylate |
InChI |
InChI=1S/C11H14N2O2.Li/c14-11(15)9-3-7-13(8-4-9)10-1-5-12-6-2-10;/h1-2,5-6,9H,3-4,7-8H2,(H,14,15);/q;+1/p-1 |
InChI 键 |
NDFJEMYFNNNFNX-UHFFFAOYSA-M |
规范 SMILES |
[Li+].C1CN(CCC1C(=O)[O-])C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid](/img/structure/B13038521.png)

![7-Chloro-2-iodooxazolo[4,5-b]pyridine](/img/structure/B13038531.png)


![1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate](/img/structure/B13038553.png)



![7-Cyclobutyl-6-((1-ethyl-1H-1,2,4-triazol-5-YL)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B13038587.png)
![[4-[[(6S,9S)-1-(benzylcarbamoyl)-2,9-dimethyl-8-(naphthalen-1-ylmethyl)-4,7-dioxo-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] dihydrogen phosphate](/img/structure/B13038594.png)
